

A Comparative Guide to the Reactivity of Diiron Nonacarbonyl and Iron Pentacarbonyl

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate metal carbonyl precursor is a critical decision in organometallic synthesis and catalysis. Among the most common choices, diiron nonacarbonyl (Fe₂(CO)₉) and iron pentacarbonyl (Fe(CO)₅) serve as primary sources for iron(0) complexes, yet their distinct physical properties and reactivity profiles dictate their suitability for different applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform your synthetic strategies.

Core Properties and Handling

Iron pentacarbonyl is a toxic, volatile, straw-colored liquid, while diiron nonacarbonyl is an orange, crystalline solid that is virtually insoluble in common organic solvents.[1][2][3] This fundamental difference in phase and solubility significantly influences their handling and reaction conditions. Fe(CO)₅ is often used in reactions that benefit from a soluble reagent and can be easily removed by evaporation, but its volatility and toxicity pose significant handling risks.[4] Conversely, Fe₂(CO)₉ is less volatile, making it safer to handle, but its poor solubility often necessitates reactions to be conducted in slurries, typically in solvents like tetrahydrofuran (THF).[1][4]



Property	Iron Pentacarbonyl (Fe(CO)₅)	Diiron Nonacarbonyl (Fe₂(CO)9)	
Formula Mass	195.90 g/mol	363.79 g/mol	
Appearance	Straw-colored liquid[2][5]	Micaceous orange solid[1]	
Boiling Point	103 °C (376 K)[5]	Decomposes at 100 °C (373 K)[1]	
Solubility	Soluble in most organic solvents[3]	Virtually insoluble in all common solvents[1][3]	
Primary Hazard	Highly toxic, volatile, flammable[2][4][5]	Toxic, flammable solid[1]	

Comparative Reactivity

The primary difference in reactivity stems from the mode of activation required to generate coordinatively unsaturated and reactive iron carbonyl fragments, such as Fe(CO)₄ and Fe(CO)₃.

Iron Pentacarbonyl (Fe(CO)₅) is relatively inert thermally at room temperature but becomes highly reactive upon UV irradiation.[6] Photolysis efficiently expels a carbonyl ligand to generate the highly reactive 16-electron Fe(CO)₄ intermediate, which readily participates in subsequent reactions like ligand substitution or oxidative addition.[6][7]

Diiron Nonacarbonyl (Fe₂(CO)₉) is considered a more reactive source of iron(0) under milder thermal conditions.[1] Its utility arises from the facile cleavage of the Fe-Fe interaction and dissociation in coordinating solvents like THF. It is proposed that small amounts of Fe₂(CO)₉ dissolve and dissociate to provide Fe(CO)₅ and a reactive, solvent-coordinated Fe(CO)₄(THF) species.[1][8] This makes Fe₂(CO)₉ an excellent thermal source of the "Fe(CO)₄" fragment without the need for photolysis.

// Nodes for Fe(CO)5 FeCO5 [label="Fe(CO)5\n(Liquid, Soluble)"]; FeCO4_photo [label=" [Fe(CO)4]\n(Highly Reactive Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFF"]; Products_photo [label="Substitution/Addition\nProducts (e.g., Fe(CO)4L)"];



// Nodes for Fe2(CO)9 Fe2CO9 [label="Fe2(CO)9\n(Solid, Insoluble)"]; FeCO4_thermal [label="Fe(CO)4(THF)\n(Reactive Intermediate)", fillcolor="#34A853", fontcolor="#FFFFF"]; Products thermal [label="Substitution/Addition\nProducts (e.g., Fe(CO)4L)"];

// Edges FeCO5 -> FeCO4_photo [label="UV Photolysis (hv)\n- CO", color="#EA4335"]; FeCO4 photo -> Products photo [label="+ Ligand (L)"];

Fe2CO9 -> FeCO4_thermal [label="Thermal (Δ)\nin THF", color="#FBBC05"]; FeCO4_thermal -> Products_thermal [label="+ Ligand (L)"]; } caption: "Activation of Iron Carbonyls"

Key Synthetic Applications & Performance Data

Both reagents are precursors to a wide range of iron complexes, including those of the type (L)Fe(CO)₄ and (diene)Fe(CO)₃. However, the choice of reagent and conditions can significantly impact yield and selectivity.

Synthesis of (Diene)Fe(CO)₃ Complexes

This reaction is a cornerstone of iron carbonyl chemistry. Fe(CO)₅ typically requires thermal or photochemical activation to react with dienes, while Fe₂(CO)₉ often proceeds under milder thermal conditions. For example, the synthesis of (benzylideneacetone)Fe(CO)₃, a valuable source of the Fe(CO)₃ fragment, is readily accomplished with Fe₂(CO)₉.[1]

Reaction	Reagent	Conditions	Yield	Reference
Cyclohexadiene → (C ₆ H ₈)Fe(CO) ₃	Fe(CO)₅	140 °C, sealed tube	~75%	Organometallic Syntheses, Vol. 1
Cyclohexadiene → (C ₆ H ₈)Fe(CO) ₃	Fe2(CO)9	40-50 °C, Benzene	~60%	[9]
Benzylideneacet one → (bda)Fe(CO) ₃	Fe2(CO)9	40 °C, Benzene	92%	Organometallic Syntheses, Vol. 3

Ligand Substitution Reactions



Substitution of CO ligands with phosphines, isocyanides, or other Lewis bases is a common transformation. Photolysis is the preferred method for monosubstitution of Fe(CO)₅. In contrast, Fe₂(CO)₉ in THF provides a thermal route to the same products.

Reaction	Reagent	Conditions	Product	Yield	Reference
Fe(CO) ₅ + PPh ₃	Fe(CO)₅	UV irradiation, Hexane	Fe(CO)4(PPh 3)	>90%	J. Organomet. Chem. 1974, 64(2), 271
Fe(CO) ₅ + PPh ₃	Fe ₂ (CO) ₉	THF, 25 °C	Fe(CO)4(PPh	High	[1]

Oxidative Addition

Fe₂(CO)₉ is often preferred for oxidative addition reactions that require mild conditions, such as the reaction with allyl bromide to form π -allyl iron complexes.[1]

Reaction	Reagent	Conditions	Product	Yield	Reference
Allyl Bromide	Fe2(CO)9	THF, RT	(η³- C₃H₅)Fe(CO) ₃Br	~70%	Inorg. Synth. 1982, 21, 34

Experimental Protocols

Protocol 1: Synthesis of

(Benzylideneacetone)tricarbonyliron(0) using Fe₂(CO)₉

This procedure details the preparation of a key Fe(CO)₃ transfer agent.

Materials:

- Diiron nonacarbonyl (Fe₂(CO)₉)
- Benzylideneacetone



- Anhydrous benzene (or toluene as a safer alternative)
- Standard Schlenk line and glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine diiron nonacarbonyl (10.0 g, 27.5 mmol) and benzylideneacetone (5.0 g, 34.2 mmol).
- Under a positive pressure of inert gas, add 50 mL of anhydrous benzene.
- Warm the resulting slurry to 40-45 °C with stirring. The reaction progress is indicated by the consumption of the orange Fe₂(CO)₉ solid and the formation of a deep red solution. Carbon monoxide evolution will be observed.
- Maintain the temperature for 4-6 hours until the reaction is complete (TLC or IR spectroscopy can be used to monitor).
- Allow the reaction mixture to cool to room temperature. Filter the solution through a pad of Celite under an inert atmosphere to remove any insoluble byproducts.
- Remove the solvent from the filtrate under reduced pressure to yield a red crystalline solid.
- Recrystallize the solid from hexane or pentane at -20 °C to obtain pure (benzylideneacetone)tricarbonyliron(0).

// Nodes Start [label="Combine Fe₂(CO)₉\nand Benzylideneacetone\nin Schlenk Flask"];
AddSolvent [label="Add Anhydrous\nBenzene under N₂"]; Heat [label="Heat to 40-45 °C\n(4-6 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool to\nRoom Temperature"];
Filter [label="Filter through\nCelite under N₂"]; Evaporate [label="Solvent Removal\n(Reduced Pressure)"]; Recrystallize [label="Recrystallize\nfrom Hexane"]; Product [label="Pure (bda)Fe(CO)₃\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFF"];

// Edges Start -> AddSolvent; AddSolvent -> Heat; Heat -> Cool; Cool -> Filter; Filter -> Evaporate; Evaporate -> Recrystallize; Recrystallize -> Product; } caption: "Synthesis of



(bda)Fe(CO)3"

Protocol 2: Photochemical Synthesis of (Cyclobutadiene)tricarbonyliron(0) using Fe(CO)₅

This classic synthesis illustrates the use of photochemical activation of Fe(CO)₅ to trap an unstable molecule.

Materials:

- Iron pentacarbonyl (Fe(CO)₅)
- cis-3,4-Dichlorocyclobutene
- Anhydrous pentane
- Photochemical reactor with a high-pressure mercury lamp and Pyrex filter
- · Standard Schlenk line and glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Caution: Iron pentacarbonyl is highly toxic and should be handled in a well-ventilated fume hood.
- In a Pyrex reaction vessel suitable for photolysis, dissolve cis-3,4-dichlorocyclobutene (5.0 g, 40.7 mmol) in 200 mL of anhydrous pentane.
- Add iron pentacarbonyl (15.9 g, 81.3 mmol) to the solution.
- While stirring and maintaining a slow stream of inert gas, irradiate the solution with a highpressure mercury lamp. The reaction temperature should be maintained at or below 25 °C using a cooling bath.
- The reaction progress can be monitored by the disappearance of the starting materials (GC analysis). Irradiation is typically continued for 8-12 hours.



- Upon completion, stop the irradiation and allow any precipitated iron chlorides to settle.
- Filter the solution under an inert atmosphere.
- Carefully remove the solvent and excess Fe(CO)₅ under reduced pressure. The product, (cyclobutadiene)tricarbonyliron(0), is a pale yellow solid.
- The crude product can be purified by sublimation or chromatography on silica gel.

Conclusion

Both diiron nonacarbonyl and iron pentacarbonyl are indispensable reagents in synthetic chemistry.

- Iron Pentacarbonyl (Fe(CO)₅) is the reagent of choice for photochemical reactions and when a soluble source of iron(0) is required. Its primary drawback is its high toxicity and volatility.
- Diiron Nonacarbonyl (Fe₂(CO)₉) serves as an excellent thermal source of reactive iron carbonyl fragments under mild conditions, avoiding the need for specialized photochemical equipment. Its insolubility is its main limitation, often requiring reactions to be run as slurries.

The selection between these two reagents should be based on the desired reaction conditions (thermal vs. photochemical), the solubility requirements of the substrate, and laboratory safety considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diiron nonacarbonyl Wikipedia [en.wikipedia.org]
- 2. Iron pentacarbonyl | Fe(CO)5 | CID 26040 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. experimental chemistry Why is Diiron nonacarbonyl so exceptional? Chemistry Stack Exchange [chemistry.stackexchange.com]



- 4. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 5. Iron pentacarbonyl Wikipedia [en.wikipedia.org]
- 6. The mechanistic investigations of photochemical decarbonylations and oxidative addition reactions for M(CO) 5 (M = Fe, Ru, Os) complexes - RSC Advances (RSC Publishing)
 DOI:10.1039/C8RA07669C [pubs.rsc.org]
- 7. publications.polymtl.ca [publications.polymtl.ca]
- 8. Diironnonacarbonyl | 15321-51-4 | Benchchem [benchchem.com]
- 9. escholarship.mcgill.ca [escholarship.mcgill.ca]
- To cite this document: BenchChem. [A Comparative Guide to the Reactivity of Diiron Nonacarbonyl and Iron Pentacarbonyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12055905#diiron-nonacarbonyl-vs-iron-pentacarbonyl-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com